Introduction: The Strategic Importance of 2-Fluoronicotinamide in Modern Chemistry
Introduction: The Strategic Importance of 2-Fluoronicotinamide in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Fluoronicotinamide
2-Fluoronicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), is a pivotal building block in contemporary medicinal and agricultural chemistry.[1] Its strategic importance lies in the unique physicochemical properties imparted by the fluorine atom at the 2-position of the pyridine ring. This substitution significantly alters the electronic landscape of the molecule, enhancing its utility as a versatile intermediate for the synthesis of complex chemical entities.[1] This guide provides an in-depth exploration of the chemical properties, structure, reactivity, and synthesis of 2-Fluoronicotinamide, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior and provide practical, field-proven insights into its application.
Physicochemical and Structural Landscape
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The data presented herein has been aggregated from various authoritative sources to provide a robust profile of 2-Fluoronicotinamide.
Core Chemical and Physical Properties
The introduction of a highly electronegative fluorine atom onto the pyridine ring has a pronounced effect on the molecule's properties, influencing its melting point, boiling point, and electronic characteristics.
| Property | Value | Reference(s) |
| IUPAC Name | 2-fluoropyridine-3-carboxamide | [2] |
| CAS Number | 364-22-7 | [1][2] |
| Molecular Formula | C₆H₅FN₂O | [1][2] |
| Molecular Weight | 140.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 120.9-122 °C | [1][3] |
| Boiling Point | 287.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.327 g/cm³ (Predicted) | [1] |
| pKa | 14.10 ± 0.50 (Predicted) | [1] |
| Solubility | While quantitative data is not readily available, its structure suggests slight solubility in water and better solubility in polar organic solvents like ethanol, methanol, and DMSO. | |
| Storage | 2-8°C | [1] |
Molecular Structure and Bonding
The structure of 2-Fluoronicotinamide is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a carboxamide group at the 3-position. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect is most pronounced at the ortho (2-position) and para (5-position) carbons relative to the fluorine atom.
Molecular Structure of 2-Fluoronicotinamide
Caption: Generalized SNAr pathway for 2-Fluoronicotinamide.
Synthesis of 2-Fluoronicotinamide: A Detailed Protocol
The synthesis of 2-Fluoronicotinamide is most commonly achieved from its corresponding carboxylic acid, 2-fluoronicotinic acid. The following protocol is a representative procedure.
Experimental Protocol: Synthesis from 2-Fluoronicotinic Acid
This two-step, one-pot procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Materials:
-
2-Fluoronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or toluene
-
Ammonia gas (NH₃) or concentrated ammonium hydroxide
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoronicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 10-20 mL per gram of acid).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solid has dissolved.
-
Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride, which is susceptible to nucleophilic attack by ammonia.
-
-
Amidation:
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting crude acid chloride, add anhydrous benzene or toluene.
-
Cool the mixture in an ice bath and bubble ammonia gas through the solution for 2-3 hours, or add concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Causality: Ammonia acts as the nucleophile, attacking the carbonyl carbon of the acid chloride to form the amide.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Fluoronicotinamide by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
-
Synthesis Workflow
Caption: Workflow for the synthesis of 2-Fluoronicotinamide.
Applications in Research and Drug Discovery
2-Fluoronicotinamide is a valuable intermediate in the synthesis of a diverse range of biologically active compounds. [1]
-
Pharmaceuticals: It serves as a precursor for compounds with potential anti-inflammatory, neuroprotective, anticancer, and antiviral properties. [1][4]The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a drug candidate.
-
Agrochemicals: It is used in the synthesis of novel pesticides and other agricultural chemicals, where the fluorinated pyridine scaffold can contribute to increased efficacy and target specificity. [1]* Positron Emission Tomography (PET) Imaging: The 2-fluoropyridine motif is of interest for the development of ¹⁸F-labeled PET tracers for in vivo imaging. [4]
Conclusion
2-Fluoronicotinamide is a chemically versatile and synthetically valuable compound. Its unique structural and electronic properties, primarily governed by the fluorine substituent, make it an attractive starting material for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its reactivity, particularly its propensity for nucleophilic aromatic substitution, allows for the rational design and synthesis of novel, high-value molecules. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working with this important chemical entity.
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health. [Link]
-
Cas 364-22-7, 2-Fluoronicotinamide. LookChem. [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2016). Organic Letters. [Link]
-
2-Fluoronicotinamide | C6H5FN2O | CID 252367. PubChem, National Institutes of Health. [Link]
-
Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]
-
Synthesis of fluorinated neonicotinoids. (2020). Protocols.io. [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. [Link]
-
Solubility and thermodynamic properties of flonicamid in pure and binary solvents in the temperature range of 283.15 ∼ 323.15 K. ResearchGate. [Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
6-Bromo-2-fluoronicotinamide | C6H4BrFN2O | CID 138682323. PubChem, National Institutes of Health. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944. PubChem, National Institutes of Health. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. ScienceDirect. [Link]
-
The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed, National Institutes of Health. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. National Institutes of Health. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]
-
Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry. [Link]
-
December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". Fluorine notes. [Link]
-
Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? (2021). Chemistry Stack Exchange. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health. [Link]
-
What is the solubility of water in fluorous (fluorinated) solvents? ResearchGate. [Link]
